![molecular formula C18H24N2O3S B10900402 5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10900402.png)
5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound that features a unique adamantyl group attached to a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves the reaction of 1-adamantylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The adamantyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit the activity of these targets, leading to various biological effects such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiazole ring structure and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Adamantyl Derivatives: Compounds containing the adamantyl group are known for their stability and unique biological activities.
Uniqueness
5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the combination of the adamantyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, bioavailability, and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H24N2O3S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N2O3S/c21-15(2-1-3-16(22)23)20-17-19-14(10-24-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,1-9H2,(H,22,23)(H,19,20,21) |
InChI Key |
CXPZESZARNVNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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